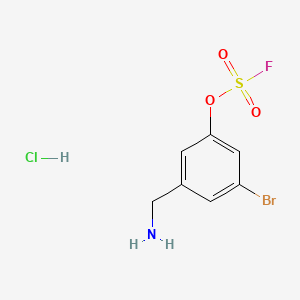
3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride is a complex organic compound that features a brominated aromatic ring, an aminomethyl group, and a sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride typically involves multiple steps, starting with the bromination of a phenyl ring. The aminomethyl group is introduced through a nucleophilic substitution reaction, while the sulfurofluoridate moiety is incorporated using electrophilic fluorosulfonylating reagents . The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help control temperature, pressure, and reagent addition, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfurofluoridate moiety to other sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfonyl fluorides, aminomethyl derivatives, and substituted aromatic compounds .
Scientific Research Applications
3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfurofluoridate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides, such as:
- 4-(Aminomethyl)phenyl sulfurofluoridate
- 3-(Aminomethyl)-4-chlorophenyl sulfurofluoridate
- 3-(Aminomethyl)-5-fluorophenyl sulfurofluoridate .
Uniqueness
3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride is unique due to the presence of both a bromine atom and a sulfurofluoridate moiety, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C7H8BrClFNO3S |
|---|---|
Molecular Weight |
320.56 g/mol |
IUPAC Name |
1-(aminomethyl)-3-bromo-5-fluorosulfonyloxybenzene;hydrochloride |
InChI |
InChI=1S/C7H7BrFNO3S.ClH/c8-6-1-5(4-10)2-7(3-6)13-14(9,11)12;/h1-3H,4,10H2;1H |
InChI Key |
SATXOBUKLNKEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


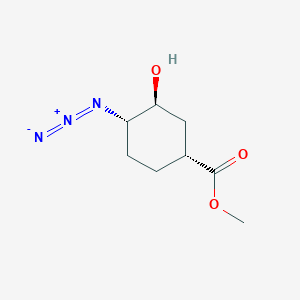
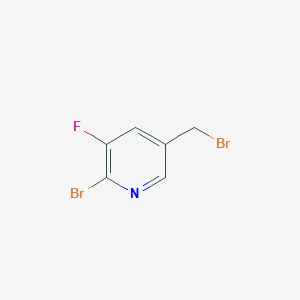

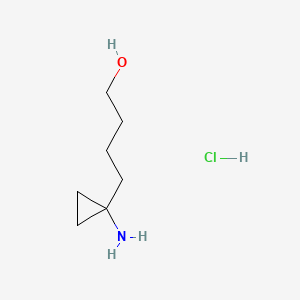
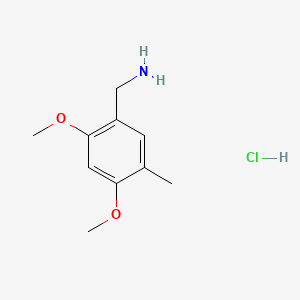
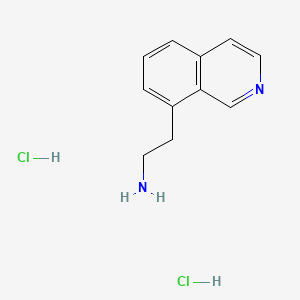
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
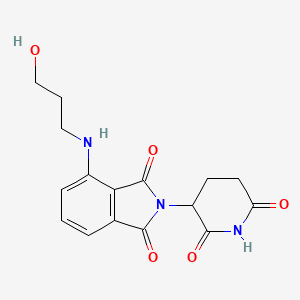
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
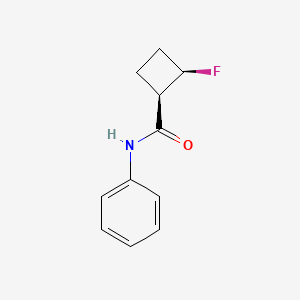
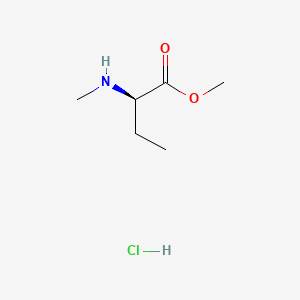
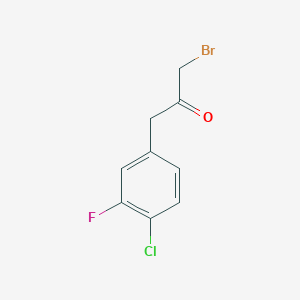
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
